(1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18028606
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12ClNO |
|---|---|
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | (1S,2R)-2-(aminomethyl)cyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C5H11NO.ClH/c6-3-4-1-2-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | PFPIBECRKHFOJR-JBUOLDKXSA-N |
| Isomeric SMILES | C1C[C@@H]([C@H]1CN)O.Cl |
| Canonical SMILES | C1CC(C1CN)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . Its IUPAC name specifies the stereochemistry at the 1st and 2nd positions of the cyclobutane ring, distinguishing it from other enantiomers such as (1R,2R) and (1R,2S). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | C1CC@HO.Cl | |
| Isomeric SMILES | C1CC@HO.Cl | |
| InChIKey | PFPIBECRKHFOJR-TYSVMGFPSA-N | |
| PubChem CID (stereoisomer) | 96217312 (related compound) |
The cyclobutane ring imposes significant ring strain, which influences reactivity and conformational flexibility. The aminomethyl and hydroxyl groups create hydrogen-bonding capabilities, while the hydrochloride salt enhances solubility in polar solvents .
Research Findings and Comparative Analysis
Stereochemical Influence on Bioactivity
The biological activity of cyclobutane derivatives is highly enantiomer-dependent. For instance:
-
The (1R,2R) enantiomer demonstrates higher binding affinity to neurological targets compared to its (1R,2S) counterpart .
-
In SARS-CoV-2 macrodomain inhibitors, the R-configuration at the 1-position enhances hydrogen bonding with the Phe156 backbone, improving potency .
These findings underscore the need for enantioselective synthesis and testing of (1S,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride to evaluate its unique pharmacological profile.
Future Directions and Research Opportunities
Targeted Synthesis and Optimization
Developing scalable methods for the (1S,2R) enantiomer is critical. Strategies may include:
-
Dynamic kinetic resolution to control stereochemistry.
-
Fragment-based drug design to optimize interactions with biological targets .
Biological Screening
Priority areas for testing include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume